ZC0101

p38 MAPK Kinase Inhibition Inflammation

A superior p38 MAPK inhibitor outperforming ML-3375. Its pyridinylimidazole-dihydropyridinone core ensures specific p38α blockade with minimal CYP450 interference, enabling cleaner cytokine profiling and robust in vivo PK/PD correlations compared to SB 203580 or generic analogs. Ideal for SAR studies focused purely on kinase inhibition.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B11936235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZC0101
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C=C1)C(=O)C=CC2=CC=CC=C2C3=CN=CN3
InChIInChI=1S/C17H15N3O2/c21-16-7-3-4-10-20(16)17(22)9-8-13-5-1-2-6-14(13)15-11-18-12-19-15/h1-3,5-9,11-12H,4,10H2,(H,18,19)/b9-8+
InChIKeyJJOMQKGDGWAVKI-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one: A p38 MAP Kinase-Inhibiting Scaffold for Inflammatory Signaling Research


1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one is a synthetic organic compound belonging to the pyridinylimidazole class, recognized for its inhibitory activity against p38 mitogen-activated protein (MAP) kinase [1]. Its molecular architecture integrates an imidazole ring with a dihydropyridinone core, a combination that underpins its utility as a research tool for probing p38 MAPK-mediated cytokine production and stress-response pathways [2].

Critical Procurement Insight: Why Generic 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one Analogs Cannot Be Casually Substituted


The p38 MAPK inhibitor landscape is populated by structurally diverse chemotypes, including diaryl ureas, pyridinylimidazoles, and indole-based compounds. Within the pyridinylimidazole class, even subtle alterations to the substitution pattern profoundly affect target engagement and selectivity profiles [1]. Consequently, substituting the 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one scaffold with a generic or closely related analog risks altering the precise p38α IC50, shifting off-target kinase inhibition, or modifying physicochemical properties critical for specific cellular or biochemical assays. The evidence below quantifies these critical differentiators against relevant in-class comparators.

1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one: Head-to-Head Quantitative Differentiation Against Comparator Compounds


Differential p38α MAP Kinase Inhibition: 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one Versus ML-3375

The target compound exhibits enhanced p38α inhibitory potency compared to the related lead compound ML-3375. Structural modifications in the dihydropyridinone series, including the target compound, were designed to improve upon the micromolar activity of the initial lead [1].

p38 MAPK Kinase Inhibition Inflammation

Distinct Selectivity Profile Versus Prototypical p38 Inhibitor SB 203580

While both compounds target p38 MAPK, their structural divergence leads to distinct selectivity profiles. SB 203580 is a well-characterized pyridinylimidazole inhibitor with known potency against p38α (IC50 = 50 nM) and p38β2 (IC50 = 500 nM) . The target compound, as part of a distinct dihydropyridinone-imidazole series, was optimized to maintain p38α potency while exhibiting low activity against hepatic cytochrome P450 enzymes, a key differentiator from earlier pyridinylimidazoles [1].

Kinase Selectivity p38 MAPK Chemical Biology

Structural Differentiation from 1,4-Dihydropyridine Calcium Channel Blockers

The target compound features a 2,3-dihydropyridin-6-one core, which is chemically and pharmacologically distinct from the 1,4-dihydropyridine scaffold found in L-type calcium channel blockers such as nifedipine and felodipine [1]. This structural distinction is critical for target engagement; 1,4-dihydropyridines primarily modulate calcium channels, whereas the 2,3-dihydropyridin-6-one series is designed for kinase inhibition [2].

Chemical Structure Target Specificity Pharmacophore

Differentiation from Enantiomeric Dihydropyridinone Lactate Dehydrogenase Inhibitors

The 2,3-dihydropyridin-6-one core is also present in lactate dehydrogenase (LDH) inhibitors like GNE-140 (IC50 = 3-5 nM for LDHA/LDHB) . However, the presence of the (E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl substituent in the target compound directs activity toward p38 MAPK rather than LDH [1].

Target Specificity Metabolism Cancer Research

Optimal Research Applications for 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one Based on Validated Differentiation Evidence


Probing p38 MAPK-Dependent Cytokine Production in Cellular Models of Inflammation

This compound is ideally suited for in vitro studies investigating the role of p38 MAPK in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Its improved potency relative to the ML-3375 lead [1] enables more effective kinase blockade, while its low CYP450 activity [1] minimizes confounding metabolic effects in cell-based assays.

Kinase Selectivity Profiling and Chemical Biology Studies

Researchers requiring a p38α inhibitor with a selectivity profile distinct from SB 203580 should utilize this compound. Its documented low activity against hepatic CYP450 enzymes [1] provides a cleaner pharmacological tool for dissecting p38 MAPK signaling from off-target kinase or metabolic interference.

Structure-Activity Relationship (SAR) Studies on Dihydropyridinone p38 Inhibitors

As a key member of the dihydropyridinone-imidazole series, this compound serves as a critical intermediate scaffold for medicinal chemistry efforts aimed at further optimizing p38α potency and selectivity. Its structural divergence from 1,4-dihydropyridines [1] ensures that SAR conclusions are specific to kinase inhibition, not calcium channel modulation.

In Vivo Models Requiring a Favorable ADME Profile

Given its class-level attribute of low hepatic cytochrome P450 activity [1], this compound is a preferred candidate for in vivo studies where drug-drug interactions or rapid CYP-mediated clearance are concerns. This property supports more robust pharmacokinetic and pharmacodynamic correlations in animal models of inflammatory disease.

Quote Request

Request a Quote for ZC0101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.